![molecular formula C17H17ClN2O5S B331002 DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B331002.png)
DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- 2-Amino-3,5-bis(ethoxycarbonyl)-4-methylthiophene
Uniqueness
DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C17H17ClN2O5S |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
diethyl 5-[(2-chloropyridine-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H17ClN2O5S/c1-4-24-16(22)11-9(3)12(17(23)25-5-2)26-15(11)20-14(21)10-7-6-8-19-13(10)18/h6-8H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
HBUZNMYFUOTRNM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-[3-(allyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B330924.png)
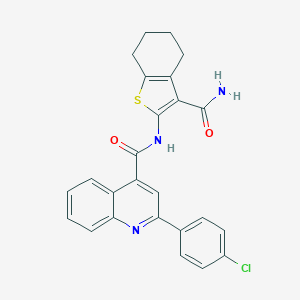
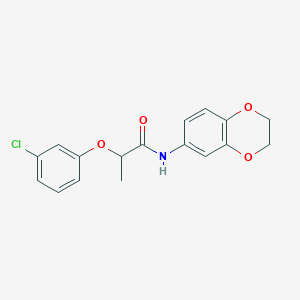
![ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330931.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B330932.png)
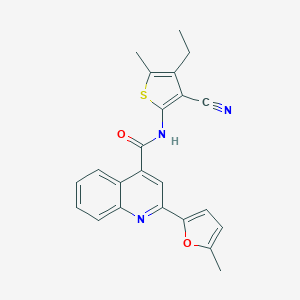
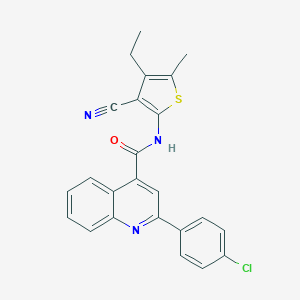
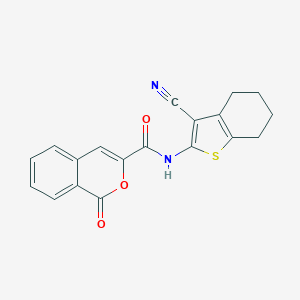
![2-(4-chlorophenyl)-N-[2-(4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330938.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B330939.png)
![4-Tert-butyl 2-ethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330942.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B330943.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B330944.png)
